Arsénico

Descripción general

Descripción

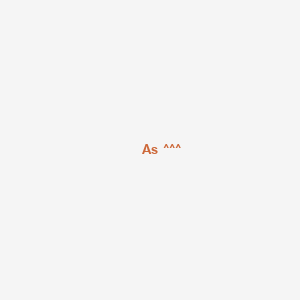

El catión de arsénico (3+), también conocido como ion this compound(III), es un ion cargado positivamente de this compound en el estado de oxidación +3. El this compound es un metaloide con el número atómico 33 y se encuentra en varios minerales, a menudo combinado con azufre y metales. El catión de this compound (3+) es significativo tanto en la química ambiental como en las aplicaciones industriales debido a sus propiedades químicas únicas y su reactividad.

Aplicaciones Científicas De Investigación

El catión de arsénico (3+) tiene numerosas aplicaciones en la investigación científica:

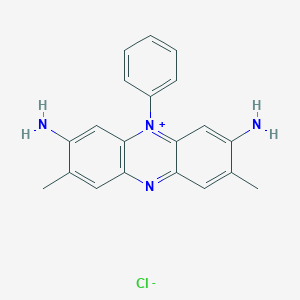

Química: Se utiliza como reactivo en la síntesis de compuestos organoarsénicos y como catalizador en ciertas reacciones químicas.

Biología: Se estudia por sus efectos en los sistemas biológicos, incluyendo su papel en la inhibición de enzimas y la interacción con biomoléculas.

Medicina: Se investiga por su posible uso en el tratamiento del cáncer, particularmente en forma de trióxido de this compound para la leucemia promielocítica aguda.

Industria: Se utiliza en la producción de semiconductores, la fabricación de vidrio y como conservante de la madera

Mecanismo De Acción

El mecanismo de acción del catión de arsénico (3+) implica su interacción con componentes celulares, lo que lleva a diversos efectos bioquímicos:

Objetivos moleculares: El catión de this compound (3+) se dirige a los grupos tiol en las proteínas, lo que lleva a la inhibición de enzimas y la interrupción de las funciones celulares.

Vías implicadas: Induce estrés oxidativo al generar especies reactivas de oxígeno (ROS), lo que lleva a daño celular y apoptosis. .

Compuestos similares:

Catión de antimonio (3+): Similar en comportamiento químico pero menos tóxico que el catión de this compound (3+).

Catión de bismuto (3+): Menos reactivo y se utiliza principalmente en aplicaciones medicinales.

Catión de fósforo (3+): Comparte propiedades químicas similares, pero se encuentra más comúnmente en compuestos orgánicos.

Singularidad: El catión de this compound (3+) es único debido a su alta reactividad y toxicidad, lo que lo convierte tanto en un valioso reactivo industrial como en un potente agente biológico. Su capacidad para formar complejos estables con varios ligandos y su papel significativo en la química ambiental lo distinguen aún más de otros compuestos similares .

Análisis Bioquímico

Biochemical Properties

Arsenic interacts with various biomolecules, including enzymes and proteins, influencing biochemical reactions. Microorganisms metabolize arsenic through different pathways such as uptake, accumulation, reduction, oxidation, methylation, and demethylation . Various types of microbes, including Exiguobacterium, Aeromonas, Bacillus, Pseudomonas, Escherichia, and Acinetobacter, metabolize the activity of inorganic arsenic to generate their energy .

Cellular Effects

Arsenic has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Arsenic induces cardiovascular impairments, including oxidative stress, epigenetic modifications, chromatin instability, subcellular damage, and premature aging .

Molecular Mechanism

The molecular mechanism of arsenic action involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Arsenic is metabolized through two processes: oxidation/reduction reactions that interconvert arsenite and arsenate, and methylation reactions in which mostly trivalent forms of arsenic are sequentially methylated .

Temporal Effects in Laboratory Settings

The effects of arsenic change over time in laboratory settings. Arsenic exposure generally suppresses the antioxidants, but increases the oxidants . The average concentration of arsenic in 2015 was higher than that in 2016 and 2017, exceeding the standard value .

Dosage Effects in Animal Models

The effects of arsenic vary with different dosages in animal models. Arsenic exposure can lead to developmental effects in offspring, including birth defects and neurobehavioral deficits . Chronic arsenic toxicity affects multiple physiological systems and can cause serious health issues .

Metabolic Pathways

Arsenic is involved in several metabolic pathways. It is metabolized through oxidation/reduction reactions that interconvert arsenite and arsenate, and methylation reactions in which mostly trivalent forms of arsenic are sequentially methylated .

Transport and Distribution

Arsenic is transported and distributed within cells and tissues. Arsenate and arsenite are mostly uptaken by bacteria through aquaglycoporins and phosphate transporters . After entering the bacterial cell, arsenic gets metabolized into different forms .

Subcellular Localization

The subcellular localization of arsenic and its effects on activity or function include targeting signals or post-translational modifications that direct it to specific compartments or organelles . Arsenic is highly expressed and located in both the cytoplasm and nucleus .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación del catión de arsénico (3+) generalmente implica la oxidación del this compound elemental o de compuestos que contienen this compound. Un método común es la disolución de trióxido de this compound (As2O3) en ácido clorhídrico (HCl), que produce tricloruro de this compound (AsCl3). El tricloruro de this compound se puede hidrolizar para formar catión de this compound (3+).

Métodos de producción industrial: La producción industrial del catión de this compound (3+) a menudo implica la purificación de minerales que contienen this compound. Los minerales se tuestan en presencia de oxígeno para formar trióxido de this compound, que luego se procesa para producir catión de this compound (3+). Los compuestos de this compound de alta pureza son esenciales para las aplicaciones en la industria de semiconductores .

Análisis De Reacciones Químicas

Tipos de reacciones: El catión de arsénico (3+) experimenta diversas reacciones químicas, que incluyen:

Oxidación: El catión de this compound (3+) se puede oxidar a catión de this compound (5+) en presencia de agentes oxidantes fuertes.

Reducción: Se puede reducir a this compound elemental o catión de this compound (1+) en condiciones reductoras.

Sustitución: El catión de this compound (3+) puede participar en reacciones de sustitución con ligandos como cloruro, hidróxido y sulfuro.

Reactivos y condiciones comunes:

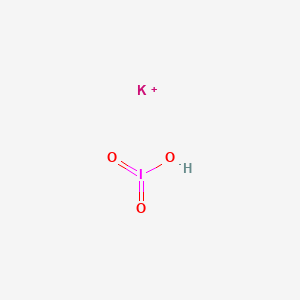

Oxidación: Agentes oxidantes fuertes como permanganato de potasio (KMnO4) o peróxido de hidrógeno (H2O2).

Reducción: Agentes reductores como borohidruro de sodio (NaBH4) o zinc (Zn) en condiciones ácidas.

Sustitución: Ligandos como cloruro (Cl-), hidróxido (OH-) y sulfuro (S2-) en soluciones acuosas.

Principales productos:

Oxidación: Compuestos de catión de this compound (5+).

Reducción: this compound elemental o compuestos de this compound de menor estado de oxidación.

Sustitución: Diversos complejos de this compound-ligando.

Comparación Con Compuestos Similares

Antimony cation (3+): Similar in chemical behavior but less toxic than arsenic cation (3+).

Bismuth cation (3+): Less reactive and used primarily in medicinal applications.

Phosphorus cation (3+): Shares similar chemical properties but is more commonly found in organic compounds.

Uniqueness: Arsenic cation (3+) is unique due to its high reactivity and toxicity, making it both a valuable industrial reagent and a potent biological agent. Its ability to form stable complexes with various ligands and its significant role in environmental chemistry further distinguish it from other similar compounds .

Propiedades

Número CAS |

7440-38-2 |

|---|---|

Fórmula molecular |

As+3 |

Peso molecular |

74.92159 g/mol |

Nombre IUPAC |

arsenic(3+) |

InChI |

InChI=1S/As/q+3 |

Clave InChI |

LULLIKNODDLMDQ-UHFFFAOYSA-N |

SMILES |

[As] |

SMILES canónico |

[As+3] |

Punto de ebullición |

1135 °F at 760 mmHg (sublimes) (USCG, 1999) 1135 °F (sublimes) Sublimes |

Color/Form |

IT EXISTS IN THREE ALLOTROPIC FORMS, THE YELLOW (ALPHA), BLACK (BETA) AND GREY (GAMMA) FORMS Silver-gray or tin-white, brittle ... solid. Allotropic forms: alpha-form, metallic, steel-grey, shiny, brittle, rhombohedral crystal structure; beta-form, dark gray, amorphous solid Yellow, and gray or metallic |

Densidad |

5.727 at 77 °F (USCG, 1999) - Denser than water; will sink 5.778 @ 25 °C 5.7 g/cm³ 5.73 (metal) |

melting_point |

> 615 °C |

Key on ui other cas no. |

7440-38-2 7784-42-1 |

Descripción física |

Solid |

Pictogramas |

Acute Toxic; Environmental Hazard |

Vida útil |

LOSES ITS LUSTER ON EXPOSURE TO AIR, FORMING A BLACK MODIFICATION + AS2O3 |

Solubilidad |

Insoluble (NIOSH, 2024) Insol in caustic and nonoxidizing acids Insoluble in water Solubility in water: none Insoluble |

Presión de vapor |

0 mmHg (approx) (NIOSH, 2024) 7.5X10-3 mm Hg @ 280 °C; 7.5X10-2 @ 323 °C; 0.75 mm Hg @ 373 °C; 7.5 mm Hg @ 433 °C; 75 mm Hg @ 508 °C; 750 mm Hg @ 601 °C 0 mmHg (approx) depends upon the specific compound |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B147794.png)